molecular formula C24H25N5O5 B11257815 1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11257815
M. Wt: 463.5 g/mol
InChI Key: CLOMOKCXTUNQOP-UHFFFAOYSA-N
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Description

1-{[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including oxazole, triazole, and methoxyphenyl units. This compound is of interest due to its potential bioactive properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring: This step often involves a [3+2] cycloaddition reaction between an azide and an alkyne.

    Coupling of the methoxyphenyl groups: This can be done using standard coupling reactions such as Suzuki or Heck coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-{[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 1-{[2-(2,3-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties. The uniqueness of this compound lies in its combination of oxazole and triazole rings, which may confer unique bioactivity and reactivity profiles.

Properties

Molecular Formula

C24H25N5O5

Molecular Weight

463.5 g/mol

IUPAC Name

1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C24H25N5O5/c1-14-21(23(30)25-17-10-6-7-11-19(17)31-3)27-28-29(14)13-18-15(2)34-24(26-18)16-9-8-12-20(32-4)22(16)33-5/h6-12H,13H2,1-5H3,(H,25,30)

InChI Key

CLOMOKCXTUNQOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1CC2=C(OC(=N2)C3=C(C(=CC=C3)OC)OC)C)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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